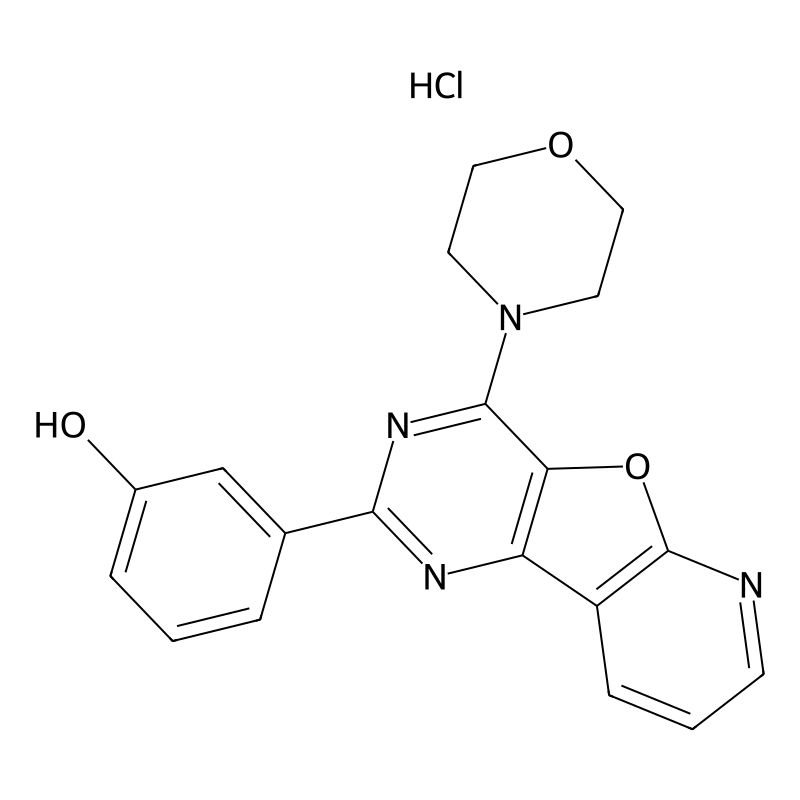

PI-103 (Hydrochloride)

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Inhibition of PI3K/mTOR Pathway

PI-103 acts as a dual inhibitor for phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) []. It demonstrates high potency against various isoforms of PI3K (p110α, β, δ, γ) and both mTORC1 and mTORC2 complexes []. This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism. By inhibiting PI3K and mTOR, PI-103 disrupts these processes, making it a valuable tool for studying their functions and potential therapeutic targets in diseases like cancer [].

PI-103 (Hydrochloride) is a potent inhibitor of the phosphatidylinositide 3-kinase pathway, specifically targeting class I phosphatidylinositide 3-kinases, mammalian target of rapamycin, and DNA-dependent protein kinase. Its chemical structure is characterized by the formula and it has a CAS number of 371935-79-4. This compound is recognized for its ability to inhibit cellular proliferation in various cancer cell lines, making it a valuable tool in cancer research and therapy development .

PI-103 acts as a dual inhibitor, targeting phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) [, , ]. PI3K and mTOR are signaling proteins involved in cell growth, proliferation, and survival. By inhibiting these enzymes, PI-103 disrupts these pathways, potentially leading to cancer cell death []. Additionally, PI-103 may inhibit DNA-dependent protein kinase (DNA-PK), an enzyme involved in DNA repair []. This further disrupts cancer cell survival by preventing them from repairing damaged DNA.

Limited data exists on the specific safety profile of PI-103. Due to its targeted inhibition of cell signaling pathways, potential side effects might include immunosuppression and effects on wound healing []. Further research is needed to determine the specific toxicity and safety profile of PI-103.

Key Reactions:- Hydrolysis: PI-103 can be hydrolyzed to form its active metabolites, such as PI-103BA, which retains some biological activity .

- Glucuronidation: This process leads to rapid clearance from the plasma and tissues, affecting its pharmacokinetics .

PI-103 exhibits significant biological activity as an anti-cancer agent. It has been shown to have submicromolar potency against various cancer cell lines, particularly those lacking the tumor suppressor gene PTEN. The compound inhibits cell proliferation by blocking critical signaling pathways involved in tumor growth and survival . Its selectivity for different kinases allows for targeted therapeutic strategies in cancers driven by aberrant phosphatidylinositide 3-kinase signaling.

Mechanisms of Action:- Inhibition of Phosphatidylinositide 3-Kinase: PI-103 effectively inhibits the p110α isoform, leading to decreased levels of phosphatidylinositol (3,4,5)-triphosphate.

- mTOR Inhibition: By inhibiting mTOR, PI-103 disrupts protein synthesis and cell cycle progression.

The synthesis of PI-103 involves several key steps that transform starting materials into the final product:

- Condensation Reaction: Ethyl 3-aminofuro[2,3-b]pyridine-2-carboxylate is reacted with 3-methoxybenzoyl chloride to form an amide.

- Cyclization: The resulting compound undergoes cyclization with sodium hydroxide.

- Demethylation: Following acetylation, demethylation occurs.

- Chlorination and Substitution: The chlorinated intermediate is treated with morpholine to yield PI-103.

This multi-step synthetic pathway highlights the complexity involved in producing this compound .

PI-103 has several applications in both research and potential therapeutic contexts:

- Cancer Research: It serves as a chemical probe for studying the phosphatidylinositide 3-kinase signaling pathway.

- Drug Development: As an anti-cancer agent, it provides insights into the development of more effective therapies targeting similar pathways.

Studies on PI-103 have revealed its interactions with various biological systems:

- Metabolic Pathways: Investigations show that PI-103 is rapidly metabolized into active forms that retain some inhibitory activity against target kinases.

- Synergistic Effects: When combined with other inhibitors or chemotherapeutic agents, PI-103 may enhance anti-tumor efficacy through synergistic mechanisms .

PI-103 shares structural and functional similarities with several other compounds that also target the phosphatidylinositide 3-kinase pathway. Here are some notable comparisons:

| Compound Name | Structural Characteristics | Primary Targets | Unique Features |

|---|---|---|---|

| PI-540 | Bicyclic thienopyrimidine | Phosphatidylinositide 3-Kinase p110α | Improved solubility and metabolism over PI-103 |

| GDC-0941 | Structurally optimized from PI series | Phosphatidylinositide 3-Kinase | Clinical candidate with enhanced pharmacokinetics |

| PI-620 | Similar to PI-540 | Phosphatidylinositide 3-Kinase | High tissue distribution and efficacy in vivo |

Uniqueness of PI-103

PI-103 stands out due to its dual inhibition of both phosphatidylinositide 3-kinase and mammalian target of rapamycin pathways, providing a broader scope of action compared to other selective inhibitors. Its rapid metabolism further distinguishes it in pharmacokinetic profiles among similar compounds .

PI-103 (Hydrochloride) functions as a potent ATP-competitive inhibitor of DNA-dependent protein kinase, demonstrating exceptional biochemical potency with IC50 values consistently reported in the low nanomolar range [1] [2] [3]. The compound exhibits IC50 values of 2 nanomolar [1] [4] [5], 14 nanomolar [6], and 23 nanomolar [7] against DNA-PK across different experimental conditions and assay methodologies, establishing it as one of the most potent DNA-PK inhibitors characterized to date.

The ATP-competitive mechanism of PI-103 against DNA-PK has been demonstrated through biochemical competition assays, where the inhibitor directly competes with adenosine triphosphate for binding to the catalytic domain of the kinase [8] [9] [5]. This competitive inhibition mechanism results in reversible binding kinetics, distinguishing PI-103 from irreversible DNA-PK inhibitors such as wortmannin [3]. The pyridinylfuranopyrimidine chemical structure of PI-103 enables high-affinity binding to the ATP-binding pocket of DNA-PK while maintaining selectivity over other protein kinase ATP sites [10] [3].

Functional studies have revealed that PI-103 mediated DNA-PK inhibition significantly impairs DNA double-strand break repair mechanisms, particularly the non-homologous end joining pathway [11] [12]. In glioblastoma cells treated with PI-103, DNA-PK inhibition leads to protracted DNA damage repair kinetics, as evidenced by persistent gamma-H2AX and 53BP1 nuclear foci formation following ionizing radiation exposure [11] [12]. This mechanistic action contributes to the radiosensitizing properties of PI-103, where DNA-PK inhibition enhances the therapeutic efficacy of DNA-damaging agents including doxorubicin and radiation therapy [11] [12].

The cellular consequences of DNA-PK inhibition by PI-103 extend beyond DNA repair impairment to include enhanced CRISPR/Cas9 gene editing efficiency [13] [14] [15]. By inhibiting DNA-PK, PI-103 shifts the balance of DNA repair mechanisms from non-homologous end joining toward homologous recombination, thereby increasing the frequency of precise gene knock-in events in primary human T cells [13] [14] [15]. This application has demonstrated significant practical utility in the generation of genetically modified T cells for adoptive cellular therapy approaches [13] [14] [16].

Dual PI3K Isoform Selectivity Profile (p110α/β/δ/γ)

PI-103 (Hydrochloride) exhibits differential selectivity across the four class I phosphoinositide 3-kinase catalytic isoforms, with potency varying significantly between p110 subunits [1] [17] [3]. The compound demonstrates highest potency against p110α with IC50 values of 2-8 nanomolar, followed by p110β and p110δ with IC50 values of 3-88 nanomolar and 3-48 nanomolar respectively, while showing reduced potency against p110γ with IC50 values ranging from 15-150 nanomolar [1] [6] [7] [17] [3].

| PI3K Isoform | IC50 Range (nM) | Primary Expression | Functional Role |

|---|---|---|---|

| p110α | 2-8 | Ubiquitous | Growth factor signaling, oncogenic transformation [18] [19] |

| p110β | 3-88 | Ubiquitous | GPCR signaling, insulin sensitivity [20] [19] |

| p110δ | 3-48 | Hematopoietic | Immune cell activation, lymphocyte development [17] [21] |

| p110γ | 15-150 | Hematopoietic | Immune signaling, inflammation [22] [21] |

The mechanistic basis for PI-103 isoform selectivity derives from differential binding interactions within the ATP-binding pocket of each p110 catalytic subunit [23] [24]. Structural analysis reveals that while the ATP-binding sites share high homological similarity across isoforms, non-conserved residues in regions designated as Region 1 and Region 2 contribute to selectivity differences [23]. The pyridinylfuranopyrimidine scaffold of PI-103 forms distinct interaction patterns with these non-conserved residues, resulting in the observed potency hierarchy [23] [24].

Functional consequences of p110 isoform inhibition by PI-103 demonstrate pathway-specific effects in cellular systems [20] [25] [26]. In cancer cell lines, p110α inhibition by PI-103 primarily impacts growth factor-stimulated AKT phosphorylation and downstream mTOR signaling, consistent with the predominant role of p110α in receptor tyrosine kinase signaling [18] [26]. Conversely, p110β inhibition contributes to modulation of G-protein coupled receptor signaling pathways, while p110δ and p110γ inhibition affects immune cell activation and inflammatory responses [20] [17] [21].

Therapeutic implications of the PI3K isoform selectivity profile suggest that PI-103 may provide broad pathway inhibition while potentially minimizing isoform-specific toxicities [17] [25]. The preferential potency against p110α supports therapeutic applications in cancers driven by growth factor receptor activation, while moderate activity against p110δ and p110γ may contribute to immunomodulatory effects in hematological malignancies [17] [27] [28].

mTOR Complex Inhibition Dynamics (mTORC1 vs. mTORC2)

PI-103 (Hydrochloride) represents one of the first synthetic small molecules capable of dual mTOR complex inhibition, targeting both the rapamycin-sensitive mTORC1 and the rapamycin-insensitive mTORC2 complexes with distinct potencies [29] [30] [31]. The compound demonstrates IC50 values of 20-30 nanomolar against mTORC1 and 83 nanomolar against mTORC2, providing approximately 3-4 fold selectivity for mTORC1 over mTORC2 [1] [29] [32] [31].

The biochemical mechanism of mTOR inhibition by PI-103 involves ATP-competitive binding to the catalytic domain of the mechanistic target of rapamycin kinase, distinct from the allosteric inhibition mechanism employed by rapamycin [29] [32] [30]. This ATP-competitive mechanism enables PI-103 to access both mTOR complexes, overcoming the limitation of rapamycin which selectively inhibits mTORC1 through FKBP12-dependent allosteric modulation [29] [30]. The dual complex inhibition prevents the compensatory activation of mTORC2-mediated AKT phosphorylation at serine 473 that typically occurs following mTORC1 inhibition alone [33] [30].

mTORC1 inhibition by PI-103 results in decreased phosphorylation of downstream substrates including p70S6 kinase, ribosomal protein S6, and eukaryotic translation initiation factor 4E-binding protein 1 [29] [34] [32]. These phosphorylation changes translate to reduced protein synthesis, decreased cell growth, and cell cycle arrest in the G0/G1 phase [29] [32] [28]. In contrast, mTORC2 inhibition primarily affects AKT phosphorylation at serine 473, leading to reduced AKT kinase activity and downstream effects on glycogen synthase kinase-3β and FoxO transcription factors [32] [30] [35].

| mTOR Complex | IC50 (nM) | Key Substrates | Cellular Functions |

|---|---|---|---|

| mTORC1 | 20-30 | p70S6K, 4E-BP1, S6RP | Protein synthesis, cell growth, autophagy [29] [32] |

| mTORC2 | 83 | AKT (Ser473), SGK1, PKC | Cell survival, metabolism, cytoskeletal organization [30] [35] |

The therapeutic advantage of dual mTORC1/mTORC2 inhibition has been demonstrated in multiple cancer models, where PI-103 shows superior anti-tumor efficacy compared to rapamycin monotherapy [33] [36] [31]. In Kaposi sarcoma models, PI-103 more effectively inhibited endothelial cell proliferation and induced apoptosis compared to rapamycin, with combination treatments showing synergistic effects [33] [30]. Similarly, in melanoma xenograft models, the combination of PI-103 with rapamycin demonstrated enhanced tumor growth inhibition compared to either agent alone, supporting the concept of vertical pathway inhibition [31].

Off-Target Kinase Inhibition Profiling

PI-103 (Hydrochloride) demonstrates high selectivity for the phosphoinositide 3-kinase family while exhibiting limited activity against most other protein kinases, as demonstrated through comprehensive kinase profiling studies against panels of 70-80 protein kinases [37] [38] [3]. The compound shows excellent selectivity with minimal inhibitory activity against the majority of tested kinases at concentrations up to 10 micromolar [9] [5] [3].

Primary off-target activities include inhibition of ATR and ATM kinases, members of the phosphoinositide 3-kinase-related kinase family, with IC50 values of 850-920 nanomolar respectively [1] [9] [5]. These potencies represent 40-100 fold selectivity versus the primary PI3K targets, indicating that off-target effects are unlikely to occur at therapeutically relevant concentrations [38] [3]. Additional off-target activities include inhibition of PI3KC2β with an IC50 of 26 nanomolar and hsVPS34 with an IC50 of 2.3 micromolar [1] [5].

| Off-Target Kinase | IC50 (nM) | Selectivity vs p110α | Functional Role |

|---|---|---|---|

| ATR | 850 | 100-400x | DNA damage checkpoint [9] [5] |

| ATM | 920 | 115-460x | DNA double-strand break response [9] [5] |

| PI3KC2α | 1000 | 125-500x | Membrane trafficking [1] |

| PI3KC2β | 26 | 3-13x | Insulin signaling, membrane dynamics [1] |

| hsVPS34 | 2300 | 285-1150x | Autophagy, endocytic trafficking [1] |

Kinase selectivity profiling studies using KINOMEscan technology and other comprehensive screening platforms have confirmed the high degree of selectivity exhibited by PI-103 [39] [40]. When tested against panels of 300-442 recombinant protein kinases at standardized concentrations, PI-103 demonstrates minimal binding affinity for non-PI3K family members [39] [40]. This selectivity profile distinguishes PI-103 from less selective kinase inhibitors such as LY294002, which exhibits broader kinase inhibition and associated cellular toxicity [37] [38] [3].

Safety implications of the off-target profile suggest that PI-103 is unlikely to cause significant DNA damage checkpoint activation or cell cycle perturbations through ATR/ATM inhibition at concentrations required for PI3K pathway modulation [41] [3]. Cellular studies confirm that PI-103 does not activate DNA damage markers such as gamma-H2AX or p53 at concentrations that effectively inhibit PI3K signaling, supporting a favorable therapeutic index [41]. The limited off-target activity contributes to the observed cellular selectivity, where PI-103 demonstrates preferential toxicity toward cancer cells compared to normal cells across multiple experimental systems [28] [42] [3].